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molecular formula C8H6O6 B184320 2,5-Dihydroxyterephthalic acid CAS No. 610-92-4

2,5-Dihydroxyterephthalic acid

Cat. No. B184320
M. Wt: 198.13 g/mol
InChI Key: OYFRNYNHAZOYNF-UHFFFAOYSA-N
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Patent
US07833644B2

Procedure details

17.772 Parts by weight of 2,3,5,6-tetraaminopyridine trihydrochloride monohydrate was dissolved in 100 parts by weight of water deaerated with nitrogen. 13.208 Parts by weight of 2,5-dihydroxyterephthalic acid was dissolved in 137 parts by weight of a 1M sodium hydroxide aqueous solution, followed by deaeration with nitrogen. The 2,3,5,6-tetraaminopyridine trihydrochloride monohydrate aqueous solution was dropwise added to the 2,5-dihydroxyterephthalic acid disodium salt aqueous solution over 10 minutes. Then, 24.3 parts by weight of polyphosphoric acid, 35 parts by weight of water deaerated with nitrogen and 1 part by weight of acetic acid were added, and the resultant salt was recovered by filtering and dispersed in, and mixed with, 3,000 parts by weight of water deaerated with nitrogen, followed by re-filtering. Procedures of the above dispersing/mixing and filtering were repeated 3 times to give 2,3,5,6-tetraaminopyridine/2,5-dihydroxyterephthalaic acid salt.
Name
2,3,5,6-tetraaminopyridine trihydrochloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2,3,5,6-tetraaminopyridine trihydrochloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.Cl.Cl.Cl.[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][C:9]([NH2:13])=[C:8]([NH2:14])[N:7]=1.OC1C=C(C(O)=O)C(O)=CC=1C(O)=O.[Na+].[Na+].OC1C=C(C([O-])=O)C(O)=CC=1C([O-])=O.C(O)(=O)C>O.[OH-].[Na+]>[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][C:9]([NH2:13])=[C:8]([NH2:14])[N:7]=1 |f:0.1.2.3.4,6.7.8,11.12|

Inputs

Step One
Name
2,3,5,6-tetraaminopyridine trihydrochloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl.Cl.Cl.NC1=NC(=C(C=C1N)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C(=C1)C(=O)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
2,3,5,6-tetraaminopyridine trihydrochloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl.Cl.Cl.NC1=NC(=C(C=C1N)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].OC1=C(C(=O)[O-])C=C(C(=C1)C(=O)[O-])O
Step Four
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the resultant salt was recovered
FILTRATION
Type
FILTRATION
Details
by filtering
ADDITION
Type
ADDITION
Details
dispersed in, and
ADDITION
Type
ADDITION
Details
mixed with, 3,000 parts by weight of water
FILTRATION
Type
FILTRATION
Details
by re-filtering
ADDITION
Type
ADDITION
Details
Procedures of the above dispersing/mixing
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C=C1N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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